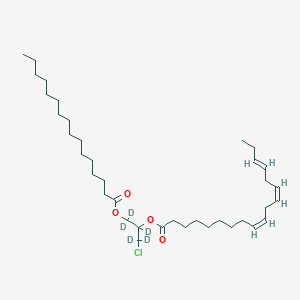
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex organic compound with a unique structure. This compound features a chlorinated and deuterated glycerol backbone esterified with a hexadecanoic acid and an octadecatrienoic acid. The presence of deuterium atoms and the specific configuration of double bonds in the octadecatrienoic acid moiety make this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate typically involves multiple steps:
Deuteration of Glycerol: The first step involves the selective deuteration of glycerol to obtain 1,1,2,3,3-pentadeuterio-glycerol. This can be achieved using deuterium oxide (D2O) in the presence of a suitable catalyst.
Chlorination: The deuterated glycerol is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position.
Esterification: The chlorinated, deuterated glycerol is esterified with hexadecanoic acid and (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecatrienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can target the ester linkages and the double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Aqueous NaOH at elevated temperatures (50-60°C).
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model molecule for studying the effects of deuteration on reaction mechanisms and kinetics. Its unique structure allows for detailed investigations into isotope effects and the behavior of complex esters.
Biology
In biological research, the compound can be used to study lipid metabolism and the role of deuterated lipids in cellular processes. Its incorporation into cell membranes can provide insights into membrane dynamics and stability.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The deuterated glycerol backbone can enhance the stability and bioavailability of ester-linked drugs, making it a valuable component in pharmaceutical formulations.
Industry
Industrially, the compound can be used in the development of advanced materials, such as deuterated polymers and coatings. Its unique properties can improve the performance and durability of these materials.
作用机制
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The deuterated glycerol backbone can alter the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, the compound can act as a substrate for esterases and lipases, leading to the release of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the double bonds in the octadecatrienoic acid moiety.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but has fewer double bonds in the fatty acid chain.
Uniqueness
The presence of three conjugated double bonds in the octadecatrienoic acid moiety and the deuterated glycerol backbone make (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate unique. These features confer distinct chemical and biological properties, such as enhanced stability and altered reactivity, which are not observed in similar compounds.
属性
分子式 |
C37H65ClO4 |
|---|---|
分子量 |
614.4 g/mol |
IUPAC 名称 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/i33D2,34D2,35D |
InChI 键 |
BQELFFWURYQYQN-KLOYLJJHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


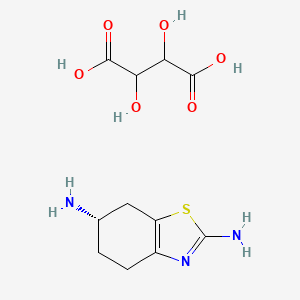
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
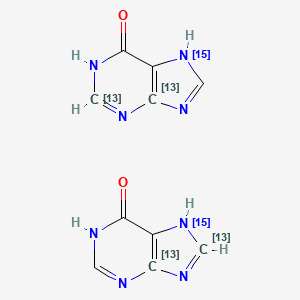

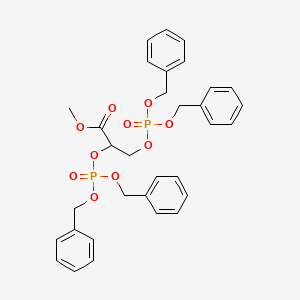
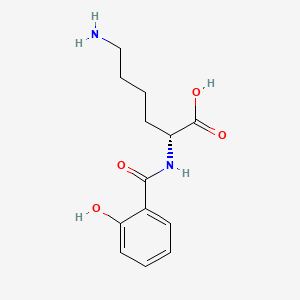

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
